2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one
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Overview
Description
2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorothiophene-3-carbonyl chloride with potassium thiocyanate in acetonitrile, followed by the reaction with cyclic secondary amines such as piperidine or morpholine . Another approach uses T3P (propylphosphonic anhydride) as a promoter for the synthesis of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs due to its unique structure and biological activity.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, it has been studied as an AMPA receptor antagonist, where it inhibits receptor-mediated kainate-induced toxicity in neuronal cells . The compound’s structure allows it to bind to the receptor and block its activity, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazin-4-one: This compound shares a similar thiazine ring structure but differs in its substituents and specific properties.
1,3-Thiazin-4-one derivatives: These compounds have variations in their substituents, which can lead to different biological activities and applications.
Uniqueness
2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to its specific combination of nitrogen and sulfur atoms within the heterocyclic ring, as well as its diphenylamino substituent
Properties
CAS No. |
89374-50-5 |
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Molecular Formula |
C19H13N3OS |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(N-phenylanilino)pyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C19H13N3OS/c23-17-16-12-7-13-20-18(16)24-19(21-17)22(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H |
InChI Key |
VLDLBWQDWOQDTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=O)C4=C(S3)N=CC=C4 |
Origin of Product |
United States |
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